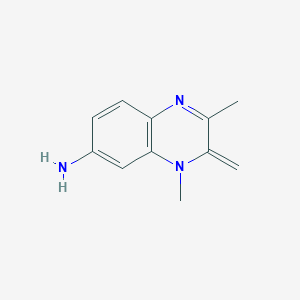
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine can be achieved through a multi-step process involving the condensation of o-phenylenediamine derivatives with carbonyl compounds and isocyanides. One efficient method involves a one-pot three-component reaction using zirconium tetrachloride as a catalyst. This reaction is carried out in ethanol at room temperature, yielding the desired product with good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of environmentally benign catalysts and solvents is preferred to ensure sustainable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antiviral and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cholesteryl ester transfer proteins, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoxaline Derivatives: Various quinoxaline derivatives have been studied for their therapeutic potential, including antiviral and anticancer activities.
Uniqueness
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
61149-65-3 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,4-dimethyl-3-methylidenequinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14(3)11-6-9(12)4-5-10(11)13-7/h4-6H,2,12H2,1,3H3 |
InChI Key |
YNOJKGXNFJYGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)N(C1=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















